molecular formula C11H16FNO2 B14013525 Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate

Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B14013525
M. Wt: 213.25 g/mol
InChI Key: HWMFGFNYGXCRMZ-IUCAKERBSA-N
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Description

Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, an ethynyl group, and a fluorine atom attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the pyrrolidine nitrogen with a tert-butyl group, followed by the introduction of the ethynyl and fluorine substituents through selective reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.

Scientific Research Applications

Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups can enhance binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2R,4S)-4-aminopyrrolidine-1-carboxylate: Similar structure but with an amino group instead of an ethynyl group.

    Tert-butyl (2R,4S)-2-methyl-4-fluoropyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an ethynyl group.

Uniqueness

Tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

tert-butyl (2R,4S)-2-ethynyl-4-fluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C11H16FNO2/c1-5-9-6-8(12)7-13(9)10(14)15-11(2,3)4/h1,8-9H,6-7H2,2-4H3/t8-,9-/m0/s1

InChI Key

HWMFGFNYGXCRMZ-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C#C)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#C)F

Origin of Product

United States

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